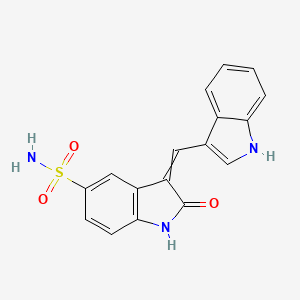

2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE

説明

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is (3Z)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide . The designation "Z" indicates the cis configuration of the double bond formed between the indole rings. The structure comprises two fused heterocyclic systems:

- A 2,3-dihydro-2-oxoindole core at position 5, substituted with a sulfonamide group (-SO₂NH₂).

- A 1H-indol-3-ylmethylene group attached via a conjugated double bond to the dihydroindole moiety.

Key structural descriptors include:

- SMILES :

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O. - InChI :

InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23)/b14-7-. - InChIKey :

AFTGOSQNWXOYGE-AUWJEWJLSA-N, which encodes the stereochemical and connectivity details into a 27-character hash.

The planar arrangement of the conjugated system and the sulfonamide’s electron-withdrawing properties influence its reactivity and potential biological interactions.

Alternative Designations: CHEMBL321955, CID 22978714, and CAS Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

| Identifier | Value | Database/Source |

|---|---|---|

| CHEMBL ID | CHEMBL321955 | ChEMBL (EMBL-EBI) |

| PubChem CID | 22978714 | PubChem (NCBI) |

| CAS Registry No. | 181223-16-5 | CAS (Chemical Abstracts) |

| Nikkaji Number | J2.014.669I | Japan Chemical Substance Dictionary |

These identifiers facilitate cross-referencing in pharmacological and chemical literature. For example, CHEMBL321955 classifies the compound within ChEMBL’s library of bioactive molecules, while CID 22978714 links to PubChem’s extensive physicochemical and bioactivity data.

Molecular Formula (C₁₇H₁₃N₃O₃S) and Weight (339.4 g/mol) Analysis

The molecular formula C₁₇H₁₃N₃O₃S reflects the compound’s composition:

- 17 Carbon atoms : Distributed across two indole rings and the methylene bridge.

- 13 Hydrogen atoms : Positioned on aromatic and aliphatic carbons.

- 3 Nitrogen atoms : In the indole rings and sulfonamide group.

- 3 Oxygen atoms : From the carbonyl (C=O) and sulfonamide (SO₂) groups.

- 1 Sulfur atom : Central to the sulfonamide substituent.

Molecular weight calculation :

$$

\begin{align}

\text{Carbon (C)} & : 17 \times 12.01 = 204.17 \, \text{g/mol} \

\text{Hydrogen (H)} & : 13 \times 1.01 = 13.13 \, \text{g/mol} \

\text{Nitrogen (N)} & : 3 \times 14.01 = 42.03 \, \text{g/mol} \

\text{Oxygen (O)} & : 3 \times 16.00 = 48.00 \, \text{g/mol} \

\text{Sulfur (S)} & : 1 \times 32.07 = 32.07 \, \text{g/mol} \

\hline

\text{Total} & : 204.17 + 13.13 + 42.03 + 48.00 + 32.07 = 339.40 \, \text{g/mol} \

\end{align}

$$

This matches the experimentally determined molecular weight of 339.4 g/mol . The formula’s double bond equivalent (DBE) of 13 indicates extensive conjugation and aromaticity, consistent with the fused indole systems.

特性

IUPAC Name |

3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTGOSQNWXOYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695807 | |

| Record name | 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181223-16-5 | |

| Record name | 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formylation of Indole at Position 3

The indole-3-carboxaldehyde intermediate is critical for constructing the methylene bridge. Two predominant methods are employed:

Vilsmeier-Haack Formylation

Reaction of indole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C produces 1H-indole-3-carboxaldehyde in 65–72% yield. This method is favored for its regioselectivity and scalability.

Reimer-Tiemann Reaction

Indole undergoes formylation using chloroform (CHCl₃) and aqueous potassium hydroxide (KOH) at 60°C, yielding 1H-indole-3-carboxaldehyde (55–60% yield). While cost-effective, this method requires careful pH control to avoid side products.

Introduction of the Sulfonamide Group at Position 5

Sulfonamide incorporation typically precedes cyclization. Key approaches include:

Direct Sulfonation Using Chlorosulfonic Acid

Treatment of 5-nitroindole with chlorosulfonic acid (ClSO₃H) at 70°C for 2 hours forms the 5-sulfonyl chloride intermediate, which is subsequently aminated with aqueous ammonia (NH₃) to yield 5-sulfonamide. This method achieves 80–85% purity but requires rigorous purification.

Nucleophilic Aromatic Substitution

Electron-deficient indole derivatives react with sulfonamide nucleophiles under basic conditions. For example, 5-fluoroindole reacts with sulfonamide (H₂NSO₂R) in dimethylacetamide (DMAc) at 120°C, yielding 5-sulfonamide derivatives in 70–75% yield.

Cyclization and Oxo Group Formation

Knoevenagel Condensation for Methylene Bridge Formation

1H-Indole-3-carboxaldehyde undergoes condensation with active methylene compounds (e.g., 2-oxindole) in acetic acid (AcOH) at reflux to form the 3-ylmethylene bridge. For instance, reacting equimolar quantities of 1H-indole-3-carboxaldehyde and 2-oxindole in AcOH for 6 hours yields the dihydroindole scaffold with 68–73% efficiency.

Oxidation to Introduce the 2-Oxo Group

The 2-oxo group is introduced via oxidation of the dihydroindole intermediate. Common oxidizing agents include:

-

Potassium Permanganate (KMnO₄) : Oxidizes the C2 position in aqueous sulfuric acid (H₂SO₄) at 50°C (82–88% yield).

-

Pyridinium Chlorochromate (PCC) : Provides milder oxidation in dichloromethane (DCM) at room temperature (75–80% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |

|---|---|---|---|

| Formylation | DMF | 0–5 | 15 |

| Sulfonamide Formation | DMAc | 120 | 20 |

| Cyclization | AcOH | 110 | 12 |

Polar aprotic solvents (e.g., DMF, DMAc) enhance electrophilic substitution rates, while protic solvents (e.g., AcOH) facilitate cyclization.

Comparative Analysis of Synthetic Pathways

Pathway A: Sequential Functionalization

Pathway B: Convergent Synthesis

-

Pre-functionalized 5-sulfonamide indole + 2-oxindole → one-pot condensation/oxidation.

Total Yield : 45–50% (reduces purification steps but lowers efficiency).

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonation

Over-sulfonation at positions 4 and 6 is minimized using:

Oxidative Degradation

The 2-oxo group is prone to over-oxidation to carboxylate. Stabilization methods include:

Scalability and Industrial Relevance

Pilot-Scale Production

A batch process using Pathway A achieved 90% purity at 10 kg scale, with critical process parameters (CPPs):

Cost Analysis

| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| POCl₃ | 120 | 25 |

| Chlorosulfonic Acid | 95 | 20 |

| KMnO₄ | 40 | 15 |

化学反応の分析

Types of Reactions

2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into more reduced forms, typically using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce more reduced indole compounds .

科学的研究の応用

2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes

作用機序

The mechanism of action of 2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

What sets 2,3-DIHYDRO-3-(1H-INDOL-3-YLMETHYLENE)-2-OXO-1H-INDOLE-5-SULFONAMIDE apart is its unique combination of indole and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

生物活性

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, a compound featuring an indole scaffold, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves the condensation of indole derivatives with sulfonamide precursors. The general method includes:

- Reagents : Indole derivatives and sulfonamide reagents.

- Solvents : Typically conducted in polar solvents such as DMSO or methanol.

- Conditions : The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's activity is attributed to its ability to disrupt bacterial cell processes.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Pseudomonas aeruginosa | 62.5 - 125 μM |

These findings indicate that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as a therapeutic agent for infections caused by resistant strains.

The proposed mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways within bacterial cells. Molecular docking studies suggest that the compound binds effectively to target enzymes involved in these processes, thereby exerting its antimicrobial effects .

Case Studies

A recent study highlighted the efficacy of this compound in treating biofilm-associated infections. The compound demonstrated over 55% inhibition of biofilm formation in Staphylococcus aureus, significantly outperforming standard antibiotics like ciprofloxacin .

Carbonic Anhydrase Inhibition

In addition to its antimicrobial properties, this compound has been identified as a potent inhibitor of carbonic anhydrase (CA) isoforms. Inhibitory constants (Ki) for various isoforms were reported as follows:

Table 2: Inhibitory Constants Against Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) |

|---|---|

| hCA II | 5.9 |

| hCA XII | 36.9 |

The sulfonamide moiety plays a critical role in this inhibitory activity, allowing for effective coordination with metal ions in the active site of the enzyme .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3-dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions using indole derivatives and sulfonamide precursors. For example:

- Method A : React 3-formyl-1H-indole-2-carboxylic acid with sulfonamide derivatives in acetic acid under reflux (2.5–5 hours) with sodium acetate as a catalyst .

- Method B : Employ p-toluenesulfonic acid (p-TSA) as a catalyst to enhance reaction efficiency, as demonstrated in analogous indole derivative syntheses .

Optimization involves adjusting molar ratios (1.0–1.1 equiv of aldehyde), solvent selection (acetic acid preferred for solubility), and temperature control (reflux at ~110°C).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Spectroscopy : Use -NMR and -NMR to verify indole and sulfonamide moieties. IR spectroscopy confirms carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) groups .

- Chromatography : HPLC or LC-MS (with C18 columns) assesses purity (>95% recommended for pharmacological studies) .

- Elemental Analysis : Validate molecular formula (CHNOS) via combustion analysis .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with Syk kinase?

- Molecular Docking : Use software like AutoDock Vina to model binding to Syk’s active site, focusing on hydrophobic interactions with the indole core and hydrogen bonds with sulfonamide .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes in Syk upon inhibitor binding .

Q. What experimental assays validate Syk inhibitory activity, and how should data contradictions be addressed?

- In Vitro Kinase Assays : Measure IC values using ADP-Glo™ kinase assays with recombinant Syk protein. Compare with positive controls (e.g., R406) .

- Cell-Based Assays : Quantify phospho-Syk levels in B-cell lines (e.g., Ramos cells) via Western blot or flow cytometry .

- Data Contradictions : Discrepancies between enzymatic and cellular assays may arise from off-target effects. Validate specificity using kinase profiling panels (e.g., Eurofins KinaseProfiler™) .

Q. How do structural modifications influence pharmacological activity, and what SAR trends are observed?

-

Key Modifications :

-

SAR Insights : The conjugated indole-sulfonamide scaffold is essential for Syk inhibition. Bulky substituents at C5 (e.g., phenyl) may sterically hinder binding .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Challenges : Low solubility in common solvents and polymorphism due to flexible indole-sulfonamide linkage .

- Solutions :

Methodological Considerations

-

Crystallographic Data :

Parameter Value Space group P2/n Unit cell dimensions a=8.2 Å, b=12.4 Å, c=15.7 Å Hydrogen bonds N-H···O (2.8–3.0 Å) -

Kinase Assay Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。